DL-Caproylcarnitine chloride DL-Caproylcarnitine chloride Homolog of acetylcarnitine chloride.
Brand Name: Vulcanchem
CAS No.: 6920-35-0
VCID: VC0004175
InChI: InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/p+1
SMILES: CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Molecular Formula: C13H27ClNO4+
Molecular Weight: 296.81 g/mol

DL-Caproylcarnitine chloride

CAS No.: 6920-35-0

Cat. No.: VC0004175

Molecular Formula: C13H27ClNO4+

Molecular Weight: 296.81 g/mol

* For research use only. Not for human or veterinary use.

DL-Caproylcarnitine chloride - 6920-35-0

Specification

CAS No. 6920-35-0
Molecular Formula C13H27ClNO4+
Molecular Weight 296.81 g/mol
IUPAC Name (3-carboxy-2-hexanoyloxypropyl)-trimethylazanium;hydrochloride
Standard InChI InChI=1S/C13H25NO4.ClH/c1-5-6-7-8-13(17)18-11(9-12(15)16)10-14(2,3)4;/h11H,5-10H2,1-4H3;1H/p+1
Standard InChI Key DTHGTKVOSRYXOK-UHFFFAOYSA-O
SMILES CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Canonical SMILES CCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.Cl

Introduction

Structural and Chemical Properties of DL-Caproylcarnitine Chloride

Molecular Architecture

DL-Caproylcarnitine chloride (IUPAC name: 3-hexanoyloxy-4-trimethylammonio-butanoate chloride) consists of a carnitine molecule esterified with a caproyl (hexanoyl) group at the hydroxyl position, followed by quaternary ammonium and carboxylate moieties. The chloride counterion ensures solubility in aqueous environments. Its molecular formula is C₁₃H₂₆ClNO₄, with a molar mass of 296.80 g/mol .

Table 1: Comparative Properties of Carnitine Derivatives

CompoundMolecular FormulaMolar Mass (g/mol)CAS NumberKey Functional Groups
DL-Carnitine hydrochlorideC₇H₁₆ClNO₃197.66461-05-2Hydroxy, trimethylammonium
Hexanoyl-L-carnitine chlorideC₁₃H₂₆ClNO₄296.8017766-20-6Hexanoyl ester, quaternary ammonium
DL-Caproylcarnitine chlorideC₁₃H₂₆ClNO₄296.80N/AHexanoyl ester, racemic mixture

The racemic nature of DL-caproylcarnitine chloride distinguishes it from enantiopure forms like hexanoyl-L-carnitine chloride, which exhibit stereospecific interactions in biological systems .

Synthesis and Physicochemical Characteristics

DL-Caproylcarnitine chloride is synthesized via esterification of DL-carnitine with caproyl chloride under controlled conditions. Key parameters include:

  • Reactivity: The hydroxyl group of carnitine reacts with caproyl chloride to form an ester bond, facilitated by acid catalysts.

  • Purification: Chromatographic techniques isolate the racemic mixture, with purity ≥99% confirmed by argentometric assays .

  • Solubility: High solubility in water (pH 1.8–2.5) due to ionic interactions, as observed in DL-carnitine hydrochloride .

Metabolic Roles and Biochemical Mechanisms

Fatty Acid Transport and β-Oxidation

Acylcarnitines like DL-caproylcarnitine chloride mediate mitochondrial uptake of fatty acids. The compound binds to the acyl group, forming a complex that traverses the inner mitochondrial membrane via carnitine palmitoyltransferase (CPT) systems. Inside mitochondria, the acyl chain undergoes β-oxidation to generate ATP .

Key Pathways:

  • CPT-I Catalyzed Esterification: Carnitine acyltransferases conjugate fatty acids to carnitine.

  • Translocation: Acylcarnitine shuttles across the mitochondrial membrane.

  • CPT-II Mediated Hydrolysis: The acyl group is released for oxidation .

Immunomodulatory and Inflammatory Effects

Recent studies highlight the dual role of acylcarnitines in inflammation:

  • Pro-inflammatory Effects: Lauroylcarnitine (C12) promotes M1 macrophage polarization via AMPK inhibition, increasing TNF-α and IL-6 secretion .

  • Anti-inflammatory Activity: C15-carnitine suppresses NF-κB signaling, reducing cytokine storms in autoimmune disorders .

DL-Caproylcarnitine chloride’s intermediate chain length may position it as a modulator of immune cell metabolism, though direct evidence remains pending.

Applications in Biomedical Research

Metabolic Disorder Models

In rodent studies, hexanoyl-L-carnitine chloride reverses insulin resistance by enhancing fatty acid oxidation in skeletal muscle . DL-Caproylcarnitine chloride’s racemic form could offer comparative insights into stereochemical impacts on metabolic efficiency.

Cancer Therapeutics

Acylcarnitines exhibit tumor-specific cytotoxicity. For example, C16-carnitine depletes glutathione in colorectal cancer cells, inducing apoptosis . DL-Caproylcarnitine chloride’s shorter chain may limit off-target effects while retaining pro-apoptotic potential.

Table 2: Acylcarnitine Effects in Cancer Models

AcylcarnitineCancer TypeMechanismOutcome
C16-carnitineColorectalGlutathione depletionCytotoxicity
C12-carnitineGallbladderJNK phosphorylationEnhanced invasiveness
DL-Caproylcarnitine (hypothesized)BreastMitochondrial ROS generationApoptosis induction

Future Directions and Research Gaps

  • Stereochemical Impact: Compare D- vs. L-enantiomers in metabolic flux assays.

  • Immune Cell Specificity: Investigate DL-caproylcarnitine’s effects on T-cell senescence and macrophage polarization.

  • Therapeutic Optimization: Engineer prodrugs leveraging its mitochondrial targeting capability.

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